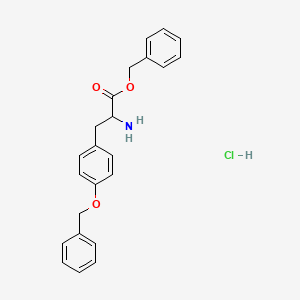![molecular formula C16H16N2O B11981630 N'-[(E)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B11981630.png)
N'-[(E)-1-(4-methylphenyl)ethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-1-(4-methylphenyl)ethylidene]benzohydrazide is an organic compound with the molecular formula C16H16N2O. It is a hydrazone derivative formed by the condensation of 4-methylacetophenone and benzohydrazide.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-1-(4-methylphenyl)ethylidene]benzohydrazide can be synthesized through the reaction of 4-methylacetophenone with benzohydrazide in the presence of a catalytic amount of glacial acetic acid. The reaction typically proceeds under reflux conditions, and the product is obtained after purification .
Industrial Production Methods
The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-methylphenyl)ethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[(E)-1-(4-methylphenyl)ethylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-methylphenyl)ethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(4-chlorophenyl)ethylidene]benzohydrazide
- N’-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide
- N’-[(E)-1-(4-methylphenyl)ethylidene]-3-nitrobenzohydrazide
Uniqueness
N’-[(E)-1-(4-methylphenyl)ethylidene]benzohydrazide is unique due to its specific structural features, such as the presence of a 4-methylphenyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H16N2O |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C16H16N2O/c1-12-8-10-14(11-9-12)13(2)17-18-16(19)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,18,19)/b17-13+ |
InChI Key |
AWWXRFPQSOVNTR-GHRIWEEISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=CC=C2)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(4-bromophenyl)amino]methyl}-4-(4-methoxyphenyl)-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11981559.png)

![4-[({2,2,2-Trichloro-1-[(phenoxyacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B11981570.png)
![3-Methyl-N-[2,2,2-trichloro-1-(2-fluoro-phenylamino)-ethyl]-butyramide](/img/structure/B11981574.png)
![7,9-Dichloro-5-(2-methoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11981577.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11981589.png)

![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11981608.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11981611.png)
![3-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11981620.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11981622.png)

